1,1,1,2,2-ペンタフルオロプロパン

概要

説明

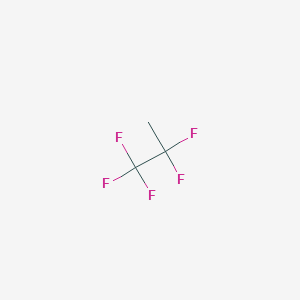

1,1,1,2,2-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon used primarily for closed-cell spray foam insulation . It is a colorless gas with the molecular formula C3H3F5 .

Synthesis Analysis

The synthesis of 1,1,1,2,2-Pentafluoropropane involves the use of cobalt fluoride (CoF3 and CoF2) under specific conditions . Another method involves the dehydrofluorination of 1,1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis

The molecular structure of 1,1,1,2,2-Pentafluoropropane consists of three carbon atoms and five fluorine atoms . The average molecular weight is 134.048 Da .Chemical Reactions Analysis

1,1,1,2,2-Pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals . A study on the dehydrofluorination of 1,1,1,2,2-Pentafluoropropane provides insights into the reaction’s mechanism and kinetics .Physical And Chemical Properties Analysis

1,1,1,2,2-Pentafluoropropane has a density of 1.3±0.1 g/cm3, a boiling point of -23.4±8.0 °C at 760 mmHg, and a vapor pressure of 3927.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.0±3.0 kJ/mol and a flash point of -43.0±5.3 °C .科学的研究の応用

冷凍および空調

1,1,1,2,2-ペンタフルオロプロパンは、さまざまな冷却システムにおける冷媒として使用されています。その熱力学的特性により、熱伝達用途において効果的であり、住宅および商業施設の両方における空調システムに適しています。 254.9 Kの低い沸点 により、低温で気化して熱を吸収することができ、効率的な冷却に不可欠です。

発泡剤

ポリウレタンフォーム断熱材の製造における発泡剤としての用途について、広く研究されています。このガスは、フォームのセル構造を作り出し、断熱特性を提供するのに役立ちます。地球温暖化係数(GWP)とオゾン層破壊係数(ODP)が低いという環境プロファイルにより、より有害な化学物質に対する魅力的な代替手段となっています。

触媒研究

この化合物は、特に脱フッ素化反応の研究において、触媒研究に関係しています。 1,3,3,3-テトラフルオロプロペンなどの他のフッ素化化合物の合成における前駆体として作用します 。研究者は、それを利用して新しい触媒方法を探求し、環境の持続可能性のための既存のプロセスを改善しています。

Safety and Hazards

1,1,1,2,2-Pentafluoropropane is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It contains gas under pressure and may explode if heated. It may cause frostbite and displace oxygen, causing rapid suffocation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

作用機序

Mode of Action

It is a gas at room temperature and is used in various industrial applications .

Result of Action

Its primary effects are physical rather than biological, related to its properties as a gas .

Action Environment

The action of 1,1,1,2,2-Pentafluoropropane is influenced by environmental factors such as temperature and pressure. For example, its boiling point is 254.9 K , and its critical temperature is 380.1 K . These properties can influence its state (liquid or gas) and therefore its action in different environments.

特性

IUPAC Name |

1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOPVENYMZRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171137 | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1814-88-6 | |

| Record name | Propane, 1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

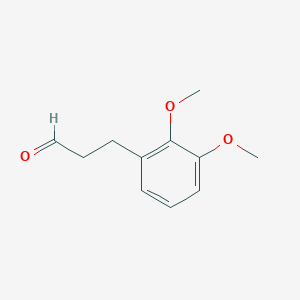

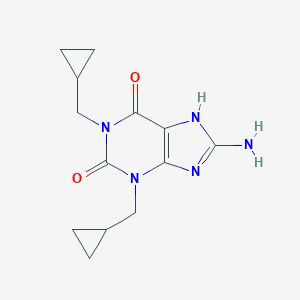

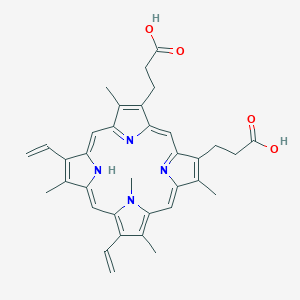

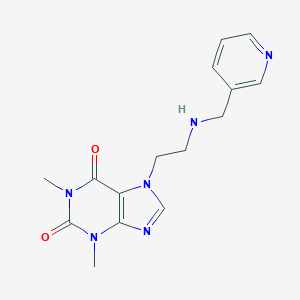

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,1,1,2,2-Pentafluoropropane?

A1: 1,1,1,2,2-Pentafluoropropane has the molecular formula C3H3F5 and a molecular weight of 134.05 g/mol. [, , ]

Q2: What spectroscopic data is available for 1,1,1,2,2-Pentafluoropropane?

A2: The microwave spectrum of 1,1,1,2,2-Pentafluoropropane has been extensively studied, providing insights into its molecular structure and internal rotation. [, ] This data is crucial for understanding the molecule's interactions and properties.

Q3: How does the performance of 1,1,1,2,2-Pentafluoropropane as a refrigerant compare to existing refrigerants?

A3: Research suggests that mixtures containing 1,1,1,2,2-Pentafluoropropane exhibit desirable thermodynamic properties for refrigeration applications, particularly as potential alternatives to ozone-depleting substances. [, , ]

Q4: Can 1,1,1,2,2-Pentafluoropropane be used as a starting material in chemical synthesis?

A5: Yes, 1,1,1,2,2-Pentafluoropropane can undergo catalytic reactions, such as hydrodefluorination and dehydrofluorination, leading to the formation of other valuable fluorinated compounds. [, , ] This reactivity makes it a versatile building block in organic synthesis.

Q5: What types of catalysts have been investigated for reactions involving 1,1,1,2,2-Pentafluoropropane?

A6: Studies have explored the use of catalysts like chromium oxyfluoride and nanoscopic aluminum chlorofluoride in reactions involving 1,1,1,2,2-Pentafluoropropane. [, ] These catalysts play a crucial role in controlling the selectivity and efficiency of the desired transformations.

Q6: What analytical methods are commonly employed to study and quantify 1,1,1,2,2-Pentafluoropropane?

A7: Researchers utilize techniques like gas chromatography and vapor-liquid equilibrium measurements to analyze mixtures containing 1,1,1,2,2-Pentafluoropropane. [, ] These methods provide essential data for process optimization and understanding the compound's behavior in various systems.

Q7: What is the atmospheric lifetime of 1,1,1,2,2-Pentafluoropropane, and what are the implications for its environmental impact?

A8: While not directly addressed in the provided research, HFCs, including 1,1,1,2,2-Pentafluoropropane, generally have shorter atmospheric lifetimes than CFCs, but they can still contribute to global warming. []

Q8: What strategies are being explored for the recycling and waste management of 1,1,1,2,2-Pentafluoropropane?

A9: Research into efficient recycling and waste management strategies for HFCs like 1,1,1,2,2-Pentafluoropropane is crucial to minimize their environmental footprint. [] This includes developing technologies for recovery, reuse, and safe disposal.

Q9: What are some potential alternatives to 1,1,1,2,2-Pentafluoropropane in its various applications?

A10: Research is constantly exploring alternatives to HFCs like 1,1,1,2,2-Pentafluoropropane with lower global warming potentials. [] These include hydrofluoroolefins (HFOs) and natural refrigerants, which are being evaluated for their performance and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)